Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

Hydrogen bonding Solubility Drug-likeness

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6) is a synthetic nicotinic acid derivative bearing a 5-cyano, 6-methyl, and ethyl ester substitution pattern on the pyridine core, with a 4-(2-hydroxyethyl)piperazin-1-yl group at the 2-position. This compound belongs to the broader class of piperazinyl-nicotinate building blocks, which are employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C16H22N4O3
Molecular Weight 318.37 g/mol
CAS No. 924869-05-6
Cat. No. B1320573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate
CAS924869-05-6
Molecular FormulaC16H22N4O3
Molecular Weight318.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO
InChIInChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3
InChIKeyMOCNLMVNRBGPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6): Procurement-Relevant Identity and Class Context


Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6) is a synthetic nicotinic acid derivative bearing a 5-cyano, 6-methyl, and ethyl ester substitution pattern on the pyridine core, with a 4-(2-hydroxyethyl)piperazin-1-yl group at the 2-position [1]. This compound belongs to the broader class of piperazinyl-nicotinate building blocks, which are employed as intermediates in medicinal chemistry and agrochemical synthesis. Its distinguishing feature is the terminal hydroxyethyl substituent on the piperazine ring, which introduces an additional hydrogen-bond donor and increases hydrophilicity relative to the unsubstituted piperazine analog . The compound is supplied by multiple vendors at purities ≥95% and is classified as an irritant .

Why Generic Substitution Fails for Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate in Research Procurement


Within the piperazinyl-nicotinate family, three closely related catalog compounds—Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate (CAS 402479-97-4), Ethyl 5-cyano-2-(homopiperazin-1-yl)-6-methylnicotinate (CAS 683274-44-4), and Ethyl 5-cyano-6-methylnicotinate (CAS 106944-54-1)—share the same cyano-methyl-ester pyridine scaffold but differ critically at the piperazine substituent . The target compound's terminal 2-hydroxyethyl group provides an additional hydrogen-bond donor (HBD count = 1) and increases topological polar surface area (TPSA = 89.7 Ų) compared to the unsubstituted piperazine analog (HBD count = 0 from the NH; lower TPSA) [1]. This alters solubility, logP (XLogP3 = 0.8 for the target), and potential target-engagement profiles, meaning that assay results, solubility-dependent reaction yields, or downstream coupling efficiencies obtained with the unsubstituted analog cannot be assumed to transfer directly to the hydroxyethyl derivative .

Quantitative Differentiation Evidence for Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Hydroxyethyl vs. Unsubstituted Piperazine Analogs

The target compound possesses one hydrogen-bond donor (the terminal OH of the hydroxyethyl group), whereas the closest analog, Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate (CAS 402479-97-4), has zero hydrogen-bond donors from its secondary amine due to the absence of the hydroxyethyl substitution [1]. This difference directly impacts aqueous solubility and potential target interactions.

Hydrogen bonding Solubility Drug-likeness

Lipophilicity Modulation: XLogP3 Comparison Across the Piperazinyl-Nicotinate Series

The target compound has a computed XLogP3 of 0.8, reflecting the hydrophilic contribution of the hydroxyethyl group [1]. In contrast, the unsubstituted piperazine analog (CAS 402479-97-4) is expected to have a higher logP due to the absence of this polar substituent, and the homopiperazine analog (CAS 683274-44-4) has a different ring size affecting its overall lipophilicity profile .

Lipophilicity logP ADME Permeability

Topological Polar Surface Area (TPSA) and Its Implications for Membrane Permeability

The target compound has a computed TPSA of 89.7 Ų [1]. The unsubstituted piperazine analog (CAS 402479-97-4), lacking the hydroxyethyl oxygen, has a lower TPSA. Since TPSA values below 140 Ų are generally associated with good oral absorption and values below 90 Ų with potential blood-brain barrier penetration, the target compound's TPSA positions it near the threshold for CNS penetration, while the unsubstituted analog's lower TPSA would predict even higher membrane permeability [2].

TPSA Membrane permeability Blood-brain barrier Drug design

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

The target compound has 6 rotatable bonds, contributed in part by the hydroxyethyl side chain [1]. The unsubstituted piperazine analog (CAS 402479-97-4) has fewer rotatable bonds (estimated 4), and the piperazine-free analog (CAS 106944-54-1) has only 3 . Increased rotatable bond count can enhance binding adaptability but also incurs an entropic penalty upon target binding, a trade-off that must be considered in structure-based design.

Conformational flexibility Entropy Binding affinity Molecular design

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 318.37 g/mol [1]. This is 44.05 g/mol higher than the unsubstituted piperazine analog (CAS 402479-97-4, MW = 274.32) , 30.03 g/mol higher than the homopiperazine analog (CAS 683274-44-4, MW = 288.34) , and 128.17 g/mol higher than the piperazine-free scaffold (CAS 106944-54-1, MW = 190.20). The higher MW must be justified by commensurate gains in potency to maintain ligand efficiency (LE) during lead optimization.

Molecular weight Ligand efficiency Fragment-based design Lead optimization

High-Impact Application Scenarios for Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Functionalization of Piperazinyl-Nicotinate Scaffolds Requiring a Free Hydroxyl Handle

The terminal primary alcohol on the hydroxyethyl group serves as a versatile synthetic handle for further derivatization—including esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement . This makes the compound particularly valuable in medicinal chemistry programs where the piperazinyl-nicotinate core is a privileged scaffold, but a pendant reactive site is needed for library expansion or bioconjugation [1]. In contrast, the unsubstituted piperazine analog (CAS 402479-97-4) lacks this functional handle, limiting its utility in divergent synthesis.

Solubility-Critical Assays: Use in Aqueous Biochemical and Cellular Screening Where Low logP is Advantageous

With a computed XLogP3 of 0.8 and a TPSA of 89.7 Ų , the target compound is predicted to have superior aqueous solubility compared to more lipophilic analogs such as the unsubstituted piperazine or homopiperazine variants. This property is critical for biochemical assays conducted in aqueous buffer systems, where compound precipitation can lead to false negatives or inaccurate IC50 determinations [1]. Procurement of this specific hydroxyethyl variant ensures compatibility with standard assay conditions without the need for high DMSO concentrations.

Structure-Activity Relationship (SAR) Studies: Probing the Effect of Hydrogen-Bond Donor Introduction on Target Engagement

The addition of a single hydrogen-bond donor (the OH group) relative to the unsubstituted piperazine analog enables systematic SAR exploration of HBD contributions to binding affinity . This is especially relevant for targets where hydrogen-bonding interactions with the piperazine terminus are hypothesized to contribute to potency, such as in protease inhibitors or kinase ATP-site binders. The compound serves as a direct comparator to the unsubstituted piperazine (CAS 402479-97-4) in matched-pair analysis [1].

Procurement Quality Control: Melting Point and Purity Specifications for Batch-to-Batch Consistency

The compound's defined melting point range of 95–97 °C provides a rapid identity and purity check upon receipt, differentiating it from analogs with different melting behavior. The unsubstituted piperazine analog (CAS 402479-97-4) and homopiperazine analog (CAS 683274-44-4) have distinct melting points, enabling unambiguous identification. For laboratories operating under GLP or ISO quality systems, this thermal specification supports compliant material receipt documentation [1].

Quote Request

Request a Quote for Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.